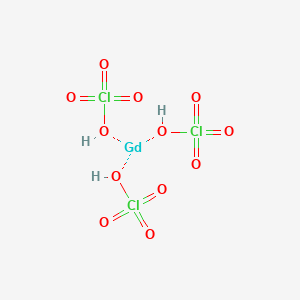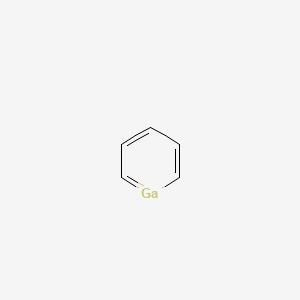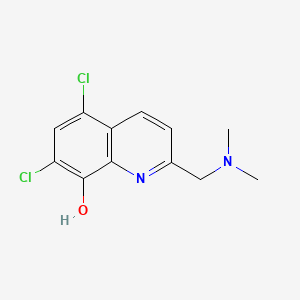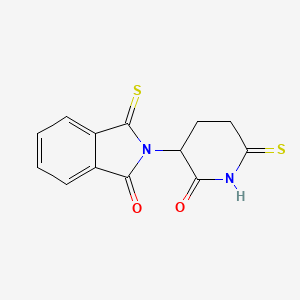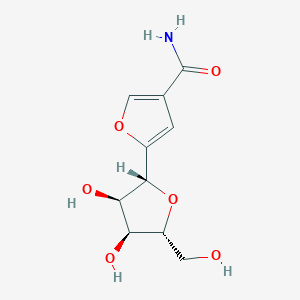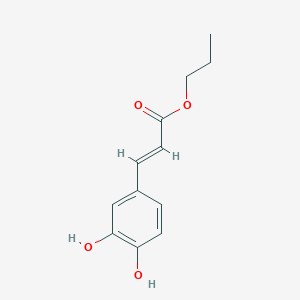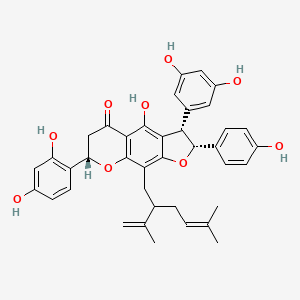
Phoyunbene C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phoyunbene C is a stilbenoid that is trans-stilbene substituted by hydroxy groups at positions 3 and 3' and methoxy groups at positions 2' and 5. Isolated from Pholidota yunnanensis, it exhibits inhibitory activity on nitric oxide production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a stilbenoid, a member of methoxybenzenes and a polyphenol.
Scientific Research Applications
Antiproliferative, Tripanocidal, and Leishmanicidal Activities
Phoyunbene C, a bioactive stilbene, was isolated from the orchid Maxillaria picta. The compound, along with others, was evaluated for anticancer activity against human tumor cell lines and against the evolutionary forms of T. cruzi and L. amazonensis. These studies suggest that Phoyunbene C and its analogs might hold potential in the treatment or management of cancer and parasitic infections (Almeida et al., 2014).
Anti-Inflammatory Effects
Research on Phoyunbenes A-D, including Phoyunbene C, has indicated that these compounds exhibit weak inhibitory activities without cytotoxicity on the production of nitric oxide (NO), an important inflammatory mediator. This study was conducted on lipopolysaccharide-induced RAW-264.7 macrophages, suggesting the potential of Phoyunbene C in inflammation-related research and potentially for therapeutic use (Moon, Kim, & Jun, 2015).
Inhibitory Effects on Nitric Oxide Production
Further research into the properties of Phoyunbene C revealed its inhibitory effects on nitric oxide production in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide and interferon-gamma. This study adds to the understanding of Phoyunbene C's anti-inflammatory potential and its mechanisms of action (Guo et al., 2006).
Induction of G2/M Cell Cycle Arrest and Apoptosis in Cancer Cells
Apart from Phoyunbene C, its analog, Phoyunbene B, has shown promising results in inhibiting the growth of HepG2 hepatocellular carcinoma cells more effectively than resveratrol, a well-known anticancer compound. The inhibitory effect was attributed to the induction of G2/M cell cycle arrest and apoptosis. This indicates the potential of Phoyunbene C and its analogs in cancer treatment, specifically targeting cell cycle regulation and apoptosis (Wang et al., 2012).
properties
Product Name |
Phoyunbene C |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H16O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-10,17-18H,1-2H3/b7-6+ |
InChI Key |
NYSXLCHSDQNVBS-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)OC |
SMILES |
COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(4-{[2-(4-Aminocyclohexyl)-9-ethyl-9H-purin-6-YL]amino}phenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B1248715.png)

